3-(4-BUTOXYBENZENESULFONYL)-2-(3-NITROPHENYL)-1,3-THIAZOLIDINE
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Overview
Description
3-(4-Butoxybenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is a complex organic compound that features a thiazolidine ring substituted with a butoxybenzenesulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-butoxybenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine typically involves multiple steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting a suitable thiol with an α-halo ketone under basic conditions.
Introduction of the Butoxybenzenesulfonyl Group: This step involves sulfonylation, where the thiazolidine ring is treated with 4-butoxybenzenesulfonyl chloride in the presence of a base such as pyridine.
Nitration: The final step is the nitration of the phenyl ring, which can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxybenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
3-(4-Butoxybenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial or fungal infections.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interactions of sulfonyl and nitro groups with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-butoxybenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine depends on its application:
In Medicinal Chemistry: The compound may inhibit specific enzymes or proteins by binding to their active sites, thereby disrupting their normal function.
In Material Science: The compound’s electronic properties can be exploited to create materials with specific conductive or semiconductive properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxybenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine: Similar structure but with a methoxy group instead of a butoxy group.
3-(4-Butoxybenzenesulfonyl)-2-(4-nitrophenyl)-1,3-thiazolidine: Similar structure but with the nitro group in a different position on the phenyl ring.
Uniqueness
3-(4-Butoxybenzenesulfonyl)-2-(3-nitrophenyl)-1,3-thiazolidine is unique due to the specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(4-butoxyphenyl)sulfonyl-2-(3-nitrophenyl)-1,3-thiazolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S2/c1-2-3-12-26-17-7-9-18(10-8-17)28(24,25)20-11-13-27-19(20)15-5-4-6-16(14-15)21(22)23/h4-10,14,19H,2-3,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHZWTBXZFNDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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